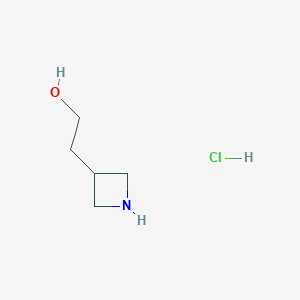

2-(Azetidin-3-yl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-2-1-5-3-6-4-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZPJLQAJVHPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152537-02-5 | |

| Record name | 2-(azetidin-3-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS No: 152537-02-5[1]). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, analytical methodologies, and chemical reactivity. By synthesizing data from established chemical literature and supplier technical data sheets, this guide aims to serve as an authoritative resource for the effective handling, characterization, and application of this versatile azetidine-based building block in medicinal chemistry and organic synthesis.

Chemical Identity and Structure

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a small molecule scaffold featuring a strained four-membered azetidine ring substituted with an ethanol group.[1] The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for further chemical modification.[2][3]

Systematic IUPAC Name: 2-(Azetidin-3-yl)ethan-1-ol hydrochloride

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 152537-02-5 | Biosynth[1] |

| Molecular Formula | C₅H₁₂ClNO | Biosynth, BLDpharm[1][4] |

| Molecular Weight | 137.61 g/mol | Biosynth, BLDpharm[1][4] |

| SMILES | C1C(CN1)CCO.Cl | Biosynth[1] |

| MDL Number | MFCD19220793 | Biosynth[1] |

Note: Some suppliers list a different CAS number (2068152-34-9) for a structurally identical compound, which may represent a different salt form or stereoisomer.[4] Researchers should verify the specific batch information.

The core structure consists of the azetidine ring, a four-membered heterocycle containing one nitrogen atom. This ring system is characterized by significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity.[5] While more stable and easier to handle than the corresponding three-membered aziridines, azetidines are more reactive than five-membered pyrrolidines, offering a unique profile for synthetic transformations.[5][6] The secondary amine within the ring and the primary alcohol of the ethanol substituent are the key functional groups for chemical derivatization.

Physicochemical Properties

The hydrochloride salt form significantly influences the physical properties of the parent amine. Amine salts are generally crystalline solids with higher melting points and greater water solubility compared to their free base counterparts.[2][3] This increased stability also prevents oxidation of the amine's lone pair, enhancing shelf-life.[7]

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Solubility | Soluble in water, methanol. Limited solubility in less polar organic solvents. | The ionic nature of the salt enhances polarity and solubility in protic solvents. |

| Melting Point | Data not available | Expected to be a high-melting solid, typical for hydrochloride salts.[8] |

| Boiling Point | Data not available | Decomposes upon strong heating. |

| pKa | Data not available | The pKa of the azetidinium ion is expected to be around 10-11, similar to other cyclic secondary amines. |

Spectroscopic and Analytical Profile

Accurate characterization is essential for confirming the identity and purity of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride. The following sections describe the expected spectroscopic data and a general workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or CD₃OD.

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of all non-exchangeable protons.

-

Azetidine Ring Protons: Complex multiplets are expected for the CH and CH₂ groups of the azetidine ring, typically in the range of 3.0-4.0 ppm.

-

Ethanol Side Chain: The methylene group adjacent to the oxygen (-CH₂-OH) will appear as a triplet around 3.6 ppm. The methylene group adjacent to the azetidine ring (-CH₂-CH₂OH) will appear as a quartet or multiplet around 1.7 ppm.

-

Exchangeable Protons: The N-H and O-H protons will be visible in aprotic solvents like DMSO-d₆ but will exchange with the solvent in D₂O or CD₃OD, often disappearing from the spectrum.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule.

-

Azetidine Carbons: Signals for the azetidine ring carbons are expected in the range of 40-60 ppm.

-

Ethanol Carbons: The carbon bearing the hydroxyl group (-CH₂OH) will be the most downfield of the aliphatic signals (around 60 ppm), while the other side-chain carbon will be further upfield.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected base peak in the positive ion mode would correspond to the free base [M+H]⁺.

-

Expected [M+H]⁺: 102.09 (for C₅H₁₁NO)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

-

N-H Stretch: A moderate absorption band in the 3100-3500 cm⁻¹ region, often overlapping with the O-H band, corresponds to the secondary amine salt (N⁺-H).

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the aliphatic C-H bonds.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹ corresponds to the C-O single bond of the primary alcohol.

Analytical Quality Control Workflow

A robust quality control (QC) process is critical to ensure the integrity of the material for research and development.

Caption: Workflow for Quality Control Analysis.

Chemical Reactivity and Stability

Stability

As a hydrochloride salt, 2-(Azetidin-3-yl)ethan-1-ol is significantly more stable than its free-base form.[2][3] The protonation of the nitrogen atom protects the lone pair from oxidative degradation.[7] The compound is generally stable under standard storage conditions (room temperature, well-sealed container). However, the strained azetidine ring can be susceptible to ring-opening under certain conditions, such as strong acidic or basic environments or in the presence of potent nucleophiles, especially at elevated temperatures.[9]

Reactivity

The molecule possesses two primary reactive sites: the secondary amine of the azetidine ring and the primary alcohol of the ethanol side chain.

-

N-Functionalization: The secondary amine is a nucleophile (after neutralization to the free base) and can undergo a variety of common amine reactions, including:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

-

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.

-

-

O-Functionalization: The primary alcohol can be:

-

Oxidized: To form the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Esterified: Reaction with carboxylic acids (e.g., Fischer esterification) or acyl chlorides.

-

Etherified: For example, via Williamson ether synthesis.

-

-

Ring-Opening Reactions: The inherent strain of the azetidine ring allows for nucleophilic ring-opening reactions, which can be a powerful synthetic strategy.[5][10] This is typically promoted by strong nucleophiles and Lewis or Brønsted acids.[9]

Caption: Key Reactive Sites of the Molecule.

Applications in Medicinal Chemistry

Azetidine-containing scaffolds are highly valued in drug discovery.[5] The rigid, four-membered ring provides a well-defined three-dimensional structure that can orient substituents into specific vectors, improving binding affinity to biological targets.[9] The azetidine motif is found in numerous approved drugs and clinical candidates.[9] 2-(Azetidin-3-yl)ethan-1-ol hydrochloride serves as a versatile building block for introducing this valuable pharmacophore into larger molecules, allowing for exploration of chemical space around a target protein.

Safety, Handling, and Storage

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following protocols are generalized methodologies and must be adapted and validated by the end-user for their specific equipment and application.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Rationale: Due to its high polarity and lack of a strong UV chromophore, direct analysis of this compound can be challenging.[11] This method uses a C18 column, which is common, but retention may be poor. An alternative is HILIC or derivatization. For simplicity, a standard C18 method is presented, which should be sufficient for general purity assessment, with the understanding that the analyte will elute early.

-

Instrumentation: HPLC system with UV detector or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for end-absorption) or ELSD.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.

-

System Suitability: Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be <2.0%.

-

Analysis: The main peak corresponding to the analyte should elute near the solvent front. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: N-Acylation with Acetyl Chloride (Example Derivatization)

Rationale: This protocol demonstrates a typical reaction to functionalize the secondary amine, forming an amide. The reaction is performed on the free base, which must first be generated from the hydrochloride salt.

-

Free Base Generation: Dissolve 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath (0 °C). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is ~9-10. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free base may be less stable; use immediately.

-

Acylation Reaction: Dissolve the crude free base from step 1 in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (TEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the N-acetylated product.

References

- Rice, K. D., Aay, N., Anand, N. K., et al. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis Inc.

-

Why are organic amines often more stable as the HCl salt than in the free base form?. (2015). Stack Exchange. Retrieved from [Link]

-

Pfannhauser, W., & Thaller, A. (1999). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 25-32. Retrieved from [Link]

-

Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2573-2592. Retrieved from [Link]

-

Johnston, L. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

-

2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. (n.d.). SpectraBase. Retrieved from [Link]

-

Isolation of primary amines as HCL salt problem. (2006). Sciencemadness.org. Retrieved from [Link]

-

Al-Khazragie, Z. K., Al-Fartosy, A. J. M., & Al-Salami, B. K. (2022). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. Retrieved from [Link]

-

Polar compounds separation by HPLC - any thoughts?. (2014). ResearchGate. Retrieved from [Link]

-

Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

The Crucial Role of Hydrochloride Salts in Chemical Stability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Cernijenko, A., & Slavicek, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 2573-2592. Retrieved from [Link]

-

HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Chromatographic Determination of Amines in Food Samples. (2018). University of Helsinki. Retrieved from [Link]

-

Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]

-

Kennemur, J. L., & Jacobsen, E. N. (2016). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 138(49), 16101–16104. Retrieved from [Link]

-

2-Azidoethanol. (n.d.). PubChem. Retrieved from [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sammons, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26685–26691. Retrieved from [Link]

-

Mhagama, S., et al. (2017). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 22(10), 1693. Retrieved from [Link]

-

1-Azabicyclo(2.2.2)octan-3-ol, 3-acetate, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. 2068152-34-9|1-(Azetidin-3-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. Azetidines | Fisher Scientific [fishersci.com]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Abstract

This comprehensive technical guide details a robust and scalable synthetic pathway to 2-(azetidin-3-yl)ethan-1-ol hydrochloride, a valuable building block in contemporary medicinal chemistry. The synthesis is presented in three distinct stages, commencing with the Horner-Wadsworth-Emmons olefination of N-Boc-azetidin-3-one, followed by a two-step reduction sequence, and culminating in acidic deprotection to yield the target compound. This document provides not only detailed, step-by-step experimental protocols but also elucidates the chemical principles and strategic considerations underpinning the chosen methodology. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights to ensure procedural fidelity and successful replication.

Introduction and Strategic Overview

The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and unique three-dimensional exit vectors for molecular elaboration.[1] 2-(Azetidin-3-yl)ethan-1-ol, in particular, serves as a key intermediate for introducing a hydroxyethyl side chain at the 3-position of the azetidine ring, a structural feature present in a number of biologically active molecules.

The synthetic strategy outlined herein is designed for efficiency, reliability, and scalability. It leverages a commercially available, N-protected azetidine precursor to control reactivity and facilitate purification of intermediates. The core of the synthesis involves the creation of a carbon-carbon double bond via a Horner-Wadsworth-Emmons (HWE) reaction, followed by its stereospecific reduction and subsequent reduction of an ester functionality to the desired primary alcohol. The final step involves the removal of the protecting group under acidic conditions, which concurrently furnishes the hydrochloride salt of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis of 2-(azetidin-3-yl)ethan-1-ol hydrochloride (I) reveals a logical disconnection strategy. The final deprotection and salt formation step leads back to the N-Boc protected intermediate (II). The primary alcohol in (II) can be obtained from the reduction of the corresponding ethyl ester (III). The saturated azetidine ring in (III) is envisioned to be formed via the hydrogenation of the unsaturated ester (IV). This α,β-unsaturated ester is the product of a Horner-Wadsworth-Emmons reaction between the N-Boc-azetidin-3-one (V) and a suitable phosphonate ylide.

Caption: Retrosynthetic pathway for 2-(azetidin-3-yl)ethan-1-ol hydrochloride.

Detailed Synthetic Protocols and Mechanistic Insights

The synthesis is presented as a three-stage process. Each stage includes a detailed experimental protocol, a discussion of the underlying chemistry, and key characterization data for the resulting intermediate.

Stage 1: Synthesis of Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate

This stage employs the Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon side chain as an α,β-unsaturated ester. The HWE reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[2]

Experimental Protocol:

-

To a solution of triethyl phosphonoacetate (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of ketone) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF (2 mL/mmol) dropwise over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting ketone.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(N-Boc-azetidin-3-ylidene)acetate as a colorless oil.

Causality and Expertise:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to generate the reactive ylide.[3]

-

Solvent: Anhydrous THF is the solvent of choice as it is inert to the strong base and effectively solubilizes the reactants.

-

Reaction Control: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-isomer, which is thermodynamically more stable.[4]

-

Work-up: The aqueous work-up serves to quench any unreacted sodium hydride and to remove the water-soluble phosphate byproduct, simplifying purification.[3]

Characterization Data (Expected):

| Compound | Formula | MW | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 2-(N-Boc-azetidin-3-ylidene)acetate | C12H19NO4 | 241.28 | ~5.8 (s, 1H), 4.6-4.8 (m, 4H), 4.2 (q, 2H), 1.45 (s, 9H), 1.3 (t, 3H) | ~166, 156, 110, 80, 60, 58, 28.5, 14.2 |

Stage 2: Synthesis of N-Boc-2-(azetidin-3-yl)ethan-1-ol

This stage involves a two-step reduction process: first, the catalytic hydrogenation of the carbon-carbon double bond, followed by the reduction of the ester to the primary alcohol.

Experimental Protocol: Part A - Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve ethyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq.) in ethanol (15 mL/g of substrate).

-

Carefully add 10% palladium on carbon (Pd/C, 5 mol%) to the solution.

-

Seal the vessel, evacuate, and backfill with hydrogen gas (3 times).

-

Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite®, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(N-Boc-azetidin-3-yl)acetate, which is often used in the next step without further purification.

Causality and Expertise:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes under mild conditions.[5]

-

Solvent: Ethanol is a suitable solvent for both the substrate and for performing catalytic hydrogenation.

-

Safety: Proper handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas is paramount. The catalyst should be handled under an inert atmosphere when dry.

Experimental Protocol: Part B - Ester Reduction

-

Set up an oven-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH4, 1.5 eq.) in anhydrous THF (15 mL/mmol of ester).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude ethyl 2-(N-Boc-azetidin-3-yl)acetate from the previous step in anhydrous THF (5 mL/mmol) and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting ester.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser work-up).[6]

-

Stir the resulting granular white precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-(azetidin-3-yl)ethan-1-ol as a viscous oil or low-melting solid.

Causality and Expertise:

-

Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[6] Sodium borohydride is not strong enough for this transformation.

-

Safety with LiAlH4: LiAlH4 reacts violently with water and protic solvents.[7] All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution at 0 °C to manage the exothermic reaction and hydrogen gas evolution.[8]

-

Work-up: The Fieser work-up is a standard and reliable method for quenching LiAlH4 reductions, resulting in a granular precipitate of aluminum salts that is easily removed by filtration.[6]

Characterization Data (Expected):

| Compound | Formula | MW | 1H NMR (CDCl3, δ ppm) |

| N-Boc-2-(azetidin-3-yl)ethan-1-ol | C10H19NO3 | 201.26 | ~3.8-4.0 (m, 2H), 3.6-3.8 (m, 2H), 3.2-3.4 (m, 2H), 2.5-2.7 (m, 1H), 1.8-2.0 (m, 2H), 1.45 (s, 9H) |

Stage 3: Deprotection and Salt Formation

The final stage involves the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The use of hydrochloric acid achieves this and simultaneously forms the desired hydrochloride salt.

Experimental Protocol:

-

Dissolve N-Boc-2-(azetidin-3-yl)ethan-1-ol (1.0 eq.) in 1,4-dioxane (5 mL/mmol).

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

-

Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of solution.

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

-

Dry the solid under vacuum to yield 2-(azetidin-3-yl)ethan-1-ol hydrochloride as a white or off-white solid.

Causality and Expertise:

-

Deprotection Reagent: A solution of HCl in an anhydrous organic solvent like dioxane is a standard and effective method for Boc deprotection.[9] It readily cleaves the carbamate to release the free amine, while the gaseous byproducts (isobutylene and carbon dioxide) are easily removed.

-

Solvent: 1,4-Dioxane is a common choice as it is a good solvent for the starting material and is inert to the acidic conditions.

-

Product Isolation: The hydrochloride salt of the product is typically a crystalline solid with low solubility in nonpolar solvents like diethyl ether, which facilitates its isolation by precipitation and filtration.

Characterization Data (Expected):

| Compound | Formula | MW | 1H NMR (D2O, δ ppm) | 13C NMR (D2O, δ ppm) |

| 2-(Azetidin-3-yl)ethan-1-ol hydrochloride | C5H12ClNO | 137.61 | ~4.0-4.2 (m, 4H), 3.7 (t, 2H), 3.0-3.2 (m, 1H), 1.8 (q, 2H) | ~58, 48, 32, 28 |

Process Summary and Visualization

The overall synthetic transformation can be visualized as a linear sequence starting from the protected azetidinone.

Caption: Overall workflow for the synthesis of 2-(azetidin-3-yl)ethan-1-ol HCl.

Safety and Handling

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and away from moisture.

-

Palladium on Carbon (Pd/C): May be pyrophoric when dry. Handle under a blanket of inert gas or as a wet paste.

-

Lithium Aluminum Hydride (LiAlH4): Extremely reactive with water, alcohols, and other protic sources, producing flammable hydrogen gas.[7] It is corrosive and can cause severe burns. All manipulations must be conducted in a fume hood under a strictly anhydrous, inert atmosphere. A Class D fire extinguisher (for combustible metals) should be available.[1]

-

Hydrochloric Acid (HCl) in Dioxane: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

-

ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

University of Calgary. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Bari, V. et al. (n.d.). Tetrahedron Green Chem. Available at: [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Available at: [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available at: [Link]

-

ResearchGate. (2025). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Available at: [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

-

Synthesis and biological study of Azetidinone derivatives. (2019). Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

-

YouTube. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. Available at: [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

-

Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

ResearchGate. (n.d.). The comparison of 1 H-NMR and 13 C-NMR spectra data of A3 2 isolate with ethyl p-methoxycinnamate compounds. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Reddit. (2023). LiAlH4. Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

Princeton EHS. (n.d.). Lithium Aluminum Hydride. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

-

Slideshare. (n.d.). 2. LiAlH4. Available at: [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Azetidine Motif: A Compact Powerhouse for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has rapidly evolved from a synthetic curiosity to a cornerstone motif in contemporary drug discovery.[1][2] Its unique combination of properties—conformational rigidity, high sp³ character, and inherent ring strain—offers medicinal chemists a powerful tool to overcome prevalent challenges in drug design, such as metabolic instability and poor solubility.[3] This guide provides an in-depth exploration of azetidine-containing building blocks, from fundamental synthetic strategies to their strategic deployment in optimizing pharmacokinetic and pharmacodynamic profiles. We will dissect the causality behind synthetic choices, present detailed experimental protocols, and analyze case studies of successful azetidine-containing drugs to equip researchers with the practical knowledge needed to leverage this remarkable scaffold in their own discovery programs.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The growing prevalence of azetidine in clinical candidates and approved drugs is not coincidental. Its incorporation is a deliberate strategy to imbue molecules with desirable drug-like properties. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique reactivity profile while maintaining sufficient stability for pharmaceutical applications.[1]

A Bioisosteric Chameleon

Bioisosterism is a critical strategy in drug design, and the azetidine ring is a versatile player.[4] It can serve as a bioisostere for various common functionalities, offering distinct advantages:

-

Proline Analogue: Azetidine-2-carboxylic acid is a well-known proline mimic.[5] Its incorporation into peptide scaffolds can induce unique conformational constraints, potentially enhancing binding affinity and proteolytic stability. The smaller ring size compared to proline's five-membered ring can alter the peptide backbone's geometry in predictable ways, allowing for fine-tuning of target engagement.

-

Piperidine and Pyrrolidine Alternative: In many scaffolds, an azetidine ring can replace larger saturated heterocycles like piperidine and pyrrolidine.[3][6] This substitution can lead to a decrease in lipophilicity (logP), which often translates to improved aqueous solubility and a more favorable ADME profile.[3][6] The rigid nature of the azetidine ring also reduces the entropic penalty upon binding to a target compared to its more flexible five- and six-membered counterparts.[6]

-

Carbonyl Surrogate: The polar nitrogen atom and the three-dimensional arrangement of substituents on the azetidine ring can mimic the hydrogen bonding and dipole moment of a carbonyl group, making it an effective non-classical bioisostere.

Impact on Physicochemical Properties

The decision to incorporate an azetidine moiety is often driven by the need to optimize a lead compound's physicochemical properties. The table below provides a comparative overview of azetidine and its close homologues, pyrrolidine and piperidine.

| Property | Azetidine | Pyrrolidine | Piperidine | Rationale for Selection in Drug Design |

| Molecular Weight | 57.09 g/mol | 71.12 g/mol | 85.15 g/mol | Lower molecular weight contributes to improved ligand efficiency. |

| logP (Octanol/Water) | ~0.1 | ~0.46 | ~0.84 | Lower lipophilicity generally improves aqueous solubility and can reduce off-target toxicity.[6] |

| pKa (of conjugate acid) | ~11.29 | ~11.27 | ~11.12 | Basicity is comparable to other cyclic amines, allowing for salt formation to improve solubility and handling. |

| Conformational Flexibility | Rigid, puckered | Flexible (envelope/twist) | Flexible (chair/boat) | The rigid structure reduces the entropic cost of binding to a biological target, potentially increasing potency.[6] |

| Metabolic Stability | Generally high | Susceptible to oxidation | Susceptible to oxidation | The strained ring can be less prone to metabolism by cytochrome P450 enzymes compared to larger rings.[7] |

Data compiled from various sources and represents general trends.

The logical flow for considering azetidine incorporation during lead optimization is visualized in the following workflow diagram.

Caption: General scheme for azetidine synthesis via SN2 cyclization.

Protocol 1: Synthesis of N-Benzyl-3-hydroxyazetidine Mesylate

This protocol details the activation of the hydroxyl group in a commercially available starting material, a key step before cyclization to form a 3-aminoazetidine precursor. [8]

-

Rationale: N-benzyl-3-hydroxyazetidine is a common starting material. The hydroxyl group is a poor leaving group and must be converted to a better one, such as a mesylate, to facilitate subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction. The reaction is performed at low temperature (-20°C) to control the exothermicity and prevent side reactions. [8]

-

Step-by-Step Methodology:

-

Dissolve N-benzyl-3-hydroxyazetidine (20g, 0.12 mol) in chloroform (250 ml).

-

Add triethylamine (43 ml, 0.31 mol) to the solution.

-

Cool the solution to below -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Prepare a solution of methanesulfonyl chloride (17 ml, 0.22 mol) in chloroform (50 ml).

-

Add the methanesulfonyl chloride solution dropwise to the cooled reaction mixture, maintaining the temperature below -20°C.

-

After the addition is complete, pour the reaction mixture into a saturated sodium bicarbonate solution (300 ml) to quench the reaction and neutralize excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

-

Strain-Release Reactions of 1-Azabicyclo[1.1.0]butanes (ABBs)

A more recent and powerful strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for these reactions, allowing for the formation of diverse 3-substituted azetidines. [9][10][11] Protocol 2: Copper-Catalyzed Alkylation of 1-Azabicyclo[1.1.0]butane (ABB)

This method allows for the direct installation of various alkyl, vinyl, and benzyl groups at the 3-position of the azetidine ring. [10]

-

Rationale: This reaction proceeds via the activation of ABB with a Lewis acid (Cu(OTf)₂), making it susceptible to nucleophilic attack by an organometallic reagent (e.g., a Grignard reagent). The copper catalyst facilitates the transmetalation and subsequent reductive elimination, leading to the formation of the C-C bond and opening of the bicyclic system. This method is highly versatile due to the wide availability of Grignard reagents. [10]

-

Step-by-Step Methodology:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (0.1 equiv.).

-

Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv.) in a suitable solvent (e.g., THF) and stir for 10 minutes at room temperature.

-

Add a solution of N-Boc-1-azabicyclo[1.1.0]butane (1.0 equiv.) in THF.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted azetidine.

-

Horner-Wadsworth-Emmons (HWE) Reaction on Azetidin-3-one

For the synthesis of 3-alkylidene azetidines, which are precursors to various 3,3-disubstituted azetidines, the Horner-Wadsworth-Emmons reaction is a highly effective method. [12][13][14] Protocol 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is a key step in the synthesis of the JAK inhibitor, Baricitinib. [13][14]

-

Rationale: The HWE reaction provides excellent E-selectivity for the formation of the double bond. Diethyl cyanomethylphosphonate is deprotonated by a base (e.g., NaH) to form a stabilized carbanion, which then attacks the carbonyl group of N-Boc-azetidin-3-one. The resulting phosphonate intermediate eliminates to form the desired alkene. The Boc protecting group is essential for activating the azetidine nitrogen and preventing side reactions. [13][14]

-

Step-by-Step Methodology:

-

To a suspension of NaH (60% in mineral oil, 1.2 equiv.) in dry THF at 0°C under an inert atmosphere, add diethyl cyanomethylphosphonate (1.1 equiv.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0°C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in dry THF dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

-

Case Study: Baricitinib (Olumiant®) - A JAK Inhibitor

The story of Baricitinib, an FDA-approved drug for the treatment of rheumatoid arthritis, provides an excellent example of the strategic use of an azetidine building block. [13] The core of Baricitinib contains a pyrazolo[2,3-d]pyrimidine scaffold linked to a 1-(ethylsulfonyl)azetidin-3-yl acetonitrile moiety. The azetidine ring plays a crucial role in the molecule's overall profile.

-

Improved Physicochemical Properties: The azetidine-acetonitrile group replaced a more complex and potentially metabolically liable group from earlier leads. This substitution improved the solubility and overall drug-like properties of the molecule.

-

Vector for Target Interaction: The azetidine ring acts as a rigid spacer, positioning the sulfonyl and nitrile groups for optimal interactions within the ATP-binding pocket of the Janus kinase (JAK) enzymes. This conformational constraint is key to its high potency and selectivity for JAK1 and JAK2. [13]* Metabolic Stability: The ethylsulfonyl group on the azetidine nitrogen enhances metabolic stability, preventing N-dealkylation, a common metabolic pathway for cyclic amines.

The synthesis of the key azetidine intermediate for Baricitinib highlights the practical application of the HWE reaction discussed in Protocol 3. [14]

Caption: Key synthetic steps for the JAK inhibitor Baricitinib.

Future Perspectives

The application of azetidine-containing building blocks in drug discovery is poised for continued growth. Advances in synthetic chemistry, particularly in asymmetric synthesis and late-stage functionalization, will further expand the accessible chemical space of azetidine derivatives. [1]The development of novel strain-release reactions will undoubtedly provide even more efficient routes to complex azetidines. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, the value of conformationally constrained scaffolds like azetidine will only increase. We anticipate seeing azetidines feature even more prominently in the next generation of therapeutics, tackling a wide range of diseases.

References

-

Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). Diversely Substituted N-Aryl-2-cyanoazetidines from β-Amino Alcohols. The Journal of Organic Chemistry, 81(7), 2899–2910. [Link]

-

Gembus, V., & Fokin, A. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

-

Zhang, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15874–15900. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. [Link]

- DeMong, D. E., & Williams, R. M. (2000). Synthesis of azetidine derivatives.

-

Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 973. [Link]

-

Xu, J., et al. (2016). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. ResearchGate. [Link]

-

Cantera. (n.d.). Viewing a reaction path diagram. Cantera Documentation. [Link]

-

DeMong, D. E., & Williams, R. M. (2001). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 66(23), 7851–7854. [Link]

-

Cordero, F. M., et al. (2026). Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. The Journal of Organic Chemistry. [Link]

-

Szymański, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117823. [Link]

-

Conquer Chemistry. (2020, May 28). How to Draw Multi-Steps Energy Profile Diagrams: Reactant, Product, ∆H, Activation Energy, Slow Step [Video]. YouTube. [Link]

-

Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 233-235, 123-126. [Link]

-

Laille, E., et al. (2015). Pharmacokinetics of different formulations of oral azacitidine (CC-486) and the effect of food and modified gastric pH on pharmacokinetics in subjects with hematologic malignancies. Cancer Chemotherapy and Pharmacology, 76(4), 847–855. [Link]

-

ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

-

Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. [Link]

-

Varma, M. V., & El-Kattan, A. F. (2006). Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034. Current Opinion in Drug Discovery & Development, 9(4), 503–514. [Link]

-

Rodgers, K. J., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 385–391. [Link]

-

Lakna. (2020, July 19). Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]

-

The Coding Interface. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

- Tamura, O., & Ishibashi, H. (1998). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Gessner, V. H. (2014). Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics. Chemistry, an Asian journal, 9(12), 3376–3386. [Link]

-

Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. ResearchGate. [Link]

-

Neo4j. (2024, July 12). Creating a Graph of Chemical Reactions. [Link]

-

Bower, J. F., et al. (2018). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 16(1), 16-19. [Link]

-

Gianatassio, R., & Kadish, D. (2019). Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivaties. [Link]

- Richter Gedeon Nyrt. (2017). Method and intermediate for the production of baricitinib.

-

DeMong, D. E., & Williams, R. M. (2003). Proline Analogues. Chemical Reviews, 103(8), 3247–3292. [Link]

-

The Study Spot. (2020, April 29). Reaction Mechanism Graph Questions [Video]. YouTube. [Link]

-

Tao, X., Kim, L., Noh, H., & Hong, S. (2025). Lithium Iodide Enables Bis-electrophilic Ring-Opening of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 64(49). [Link]

-

Xu, J., et al. (2016). An efficient synthesis of baricitinib. Scribd. [Link]

-

Carrieri, A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5033. [Link]

-

Tao, X., et al. (2025). Lithium Iodide Enables Bis-electrophilic Ring-Opening of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes [organic-chemistry.org]

- 11. IBS Publications Repository: Lithium Iodide Enables Bis-electrophilic Ring-Opening of Azabicyclo[1.1.0]butanes [pr.ibs.re.kr]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride as a Versatile Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride as a novel and versatile linker for the development of Antibody-Drug Conjugates (ADCs). We will explore the unique structural and chemical properties of this linker, propose detailed protocols for its conjugation to both monoclonal antibodies (mAbs) and cytotoxic payloads, and discuss methods for the characterization and stability assessment of the resulting ADCs. The inherent functionalities of this linker—a secondary amine within a strained ring system and a primary alcohol—offer multiple avenues for innovative ADC design, potentially leading to conjugates with improved therapeutic indices.

Introduction: The Critical Role of Linkers in ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker, a critical component of an ADC, covalently connects the antibody to the payload and plays a pivotal role in the overall efficacy and safety of the therapeutic.[2][3] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet efficiently release the active drug upon internalization into the target cancer cell.[4][] The physicochemical properties of the linker also influence the solubility, aggregation, and pharmacokinetic profile of the ADC.[][7]

The choice of linker chemistry dictates the drug-to-antibody ratio (DAR), homogeneity, and overall stability of the ADC, all of which are critical quality attributes.[8] Linkers are broadly classified as either cleavable or non-cleavable.[2] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, reducing environments, or the presence of specific enzymes.[2] Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and the amino acid residue of the antibody.[2]

This application note focuses on 2-(Azetidin-3-yl)ethan-1-ol hydrochloride, a bifunctional linker that presents unique opportunities for ADC development due to its distinct chemical features.

The Unique Potential of 2-(Azetidin-3-yl)ethan-1-ol as an ADC Linker

The structure of 2-(Azetidin-3-yl)ethan-1-ol features a four-membered azetidine ring and an ethanol side chain. This combination of a cyclic secondary amine and a primary alcohol provides two distinct points for conjugation, allowing for flexible and innovative ADC design.

The Azetidine Ring: A Stable and Reactive Handle

The azetidine ring is a strained four-membered heterocycle that is more stable than an aziridine ring, making it easier to handle while still offering unique reactivity.[9] The secondary amine within the azetidine ring can serve as a nucleophilic handle for conjugation to an activated linker-payload complex. The conformational rigidity of the azetidine ring can also impart favorable spatial orientation to the payload, potentially influencing its interaction with its target upon release.[10]

The Ethanol Side Chain: A Gateway for Diverse Payloads

The primary alcohol of the ethanol side chain provides a versatile attachment point for a wide range of payloads, particularly those that lack a suitable amine or thiol handle for conjugation.[11] The hydroxyl group can be activated or derivatized to react with various functional groups on a payload, expanding the scope of cytotoxic agents that can be incorporated into ADCs.[12] Furthermore, the hydrophilic nature of the ethanol moiety may help to counterbalance the hydrophobicity of many potent payloads, potentially improving the solubility and reducing the aggregation propensity of the final ADC.[][8]

Proposed Conjugation Strategies and Protocols

Given the bifunctional nature of 2-(Azetidin-3-yl)ethan-1-ol, two primary strategies for its incorporation into an ADC are proposed:

-

Strategy A: The azetidine nitrogen is used for attachment to the antibody, while the hydroxyl group is used for payload conjugation.

-

Strategy B: The hydroxyl group is used for attachment to the antibody, and the azetidine nitrogen is used for payload conjugation.

The following protocols are illustrative and should be optimized for the specific antibody, payload, and desired ADC characteristics.

Strategy A: Azetidine-to-Antibody Conjugation

In this strategy, the secondary amine of the azetidine ring is acylated with a bifunctional linker that has already been attached to the payload. This linker-payload complex would typically contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

Caption: Workflow for ADC synthesis via azetidine-to-antibody conjugation.

-

Payload Activation: Dissolve the payload containing a carboxylic acid in an anhydrous organic solvent (e.g., DMF or DMSO). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in stoichiometric amounts. Stir the reaction at room temperature for 2-4 hours to form the NHS ester of the payload.

-

Acylation of Azetidine Linker: In a separate reaction vessel, dissolve 2-(Azetidin-3-yl)ethan-1-ol hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate solvent. Add the activated payload solution dropwise to the azetidine solution. Stir the reaction overnight at room temperature.

-

Purification: Purify the resulting payload-azetidine linker conjugate using column chromatography or preparative HPLC. Characterize the product by mass spectrometry and NMR.

This protocol assumes conjugation to surface-exposed lysine residues on the antibody.

-

Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0).

-

Linker Activation: The payload-azetidine linker synthesized in Protocol 3.1.1 will have a free hydroxyl group. This can be activated for reaction with lysine amines. For example, activate the hydroxyl group with p-nitrophenyl chloroformate to form an activated carbonate.

-

Conjugation Reaction: Add the activated payload-azetidine linker to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody) to achieve the desired DAR. Incubate the reaction at 4°C for 12-24 hours with gentle mixing.

-

Purification of ADC: Remove excess linker and unreacted components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[][13]

Strategy B: Hydroxyl-to-Antibody Conjugation

In this approach, the primary alcohol of the linker is first functionalized to react with the antibody. The azetidine nitrogen is then used to attach the payload.

Caption: Workflow for ADC synthesis via hydroxyl-to-antibody conjugation.

-

Protection of Azetidine: Protect the secondary amine of 2-(Azetidin-3-yl)ethan-1-ol with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Activation of Hydroxyl Group: Activate the primary alcohol of the protected linker. For example, react it with maleimidocaproic acid using a carbodiimide coupling agent to introduce a maleimide group.

-

Deprotection: Remove the protecting group from the azetidine nitrogen to yield the functionalized linker ready for antibody conjugation.

This protocol is for site-specific conjugation to engineered cysteine residues or reduced interchain disulfides.

-

Antibody Reduction: Reduce the antibody's disulfide bonds using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation: Add the maleimide-functionalized azetidine linker to the reduced antibody solution. Incubate at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

-

Purification: Purify the antibody-linker conjugate using SEC or TFF.

-

Payload Activation: Activate the payload (e.g., with an NHS ester as in Protocol 3.1.1).

-

Final Conjugation: Add the activated payload to the purified antibody-linker conjugate. The azetidine nitrogen on the conjugated linker will react with the activated payload. Incubate at 4°C overnight.

-

Final Purification and Characterization: Purify the final ADC using SEC or TFF and characterize it as described in Protocol 3.1.2.

Characterization and Stability of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

Quantitative Data Summary

| Parameter | Method | Expected Outcome/Significance |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | Determines the average number of payload molecules per antibody. Crucial for potency and pharmacokinetics.[] |

| ADC Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Ensures homogeneity and absence of aggregates, which can affect efficacy and immunogenicity.[13] |

| Conjugation Site Analysis | Mass Spectrometry (Peptide Mapping) | Identifies the specific amino acid residues on the antibody where the linker is attached.[13] |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | Determines the potency of the ADC against target-expressing cancer cell lines. |

| Plasma Stability | Incubation in plasma followed by LC-MS analysis of payload release | Assesses the stability of the linker in circulation, a key predictor of off-target toxicity.[8] |

Stability Considerations

The stability of the N-acylated azetidine bond is expected to be high, comparable to other amide bonds used in ADC linkers. The strained nature of the azetidine ring is unlikely to render the adjacent amide bond more labile under physiological conditions.[9] However, empirical stability studies in plasma from different species are essential to confirm this.[8]

Conclusion and Future Perspectives

2-(Azetidin-3-yl)ethan-1-ol hydrochloride is a promising bifunctional linker for the development of next-generation ADCs. Its unique chemical architecture allows for diverse conjugation strategies and the incorporation of a wide range of payloads. The protocols outlined in this document provide a starting point for researchers to explore the potential of this versatile linker. Further studies are warranted to fully elucidate the in vivo performance of ADCs constructed with this linker and to optimize their therapeutic index. The conformational rigidity and potential for derivatization of the azetidine ring may offer avenues for creating ADCs with novel properties and improved clinical outcomes.

References

- Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.

- Burcl, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2580.

- The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.

-

AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

Avantor. (2025). Novel approaches to antibody drug conjugate ADC analysis. YouTube. Retrieved from [Link]

- The Royal Society of Chemistry. (2021). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads.

-

Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Retrieved from [Link]

- Rowan University. (n.d.).

- Fairlie, D. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (n.d.).

- National Center for Biotechnology Information. (n.d.). The Chemistry Behind ADCs. PubMed Central.

- Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES.

- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.

- ResearchGate. (n.d.).

- Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

- ResearchGate. (n.d.).

- BOC Sciences. (n.d.).

- Thieme. (2025).

- American Association for Cancer Research. (2016).

- MedChemExpress. (n.d.). Azetidine-3-carboxylic acid | ADC Linker.

- ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.

- National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.

- Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.

- University of Siena. (2022).

- University of Alberta. (2011).

- The Open Repository @ Binghamton. (n.d.). The Study of mpValCitGlyPro Linker for Alcohol Payload Release.

- National Center for Biotechnology Information. (n.d.).

- AxisPharm. (2024). Advances in ADC Linker Research.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. biochempeg.com [biochempeg.com]

- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Azetidines - Enamine [enamine.net]

- 11. books.rsc.org [books.rsc.org]

- 12. spherotech.com [spherotech.com]

- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Reaction Conditions for Coupling 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride

<_Step_2>

Introduction

2-(Azetidin-3-yl)ethan-1-ol is a bifunctional synthetic building block of significant interest in medicinal chemistry. The incorporation of the strained 3-substituted azetidine motif can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional character.[1] This molecule offers two primary sites for chemical modification: the secondary amine within the azetidine ring and the primary hydroxyl group. It is typically supplied as a hydrochloride salt to improve its stability and handling. However, this salt form necessitates specific considerations during reaction setup, as the protonated azetidine nitrogen is non-nucleophilic.

These application notes provide detailed protocols and scientific rationale for three key coupling reactions involving 2-(Azetidin-3-yl)ethan-1-ol hydrochloride: N-Acylation , O-Etherification , and N-Alkylation . The protocols are designed to be self-validating, with guidance on reaction monitoring and product characterization.

PART 1: N-Acylation via Amide Coupling

Amide bond formation is one of the most fundamental transformations in drug discovery.[2] Coupling the azetidine nitrogen with a carboxylic acid provides access to a wide array of functionalized molecules.

Scientific Rationale & Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[3] Modern amide synthesis relies on activating the carboxylic acid with a "coupling reagent." Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. HATU reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by an amine.[2]

Crucial Consideration: The Hydrochloride Salt The starting material is a hydrochloride salt, meaning the azetidine nitrogen is protonated (R₂NH₂⁺Cl⁻). To render it nucleophilic, the free amine (R₂NH) must be liberated in situ. This is achieved by adding a non-nucleophilic, sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA).

At least three equivalents of base are mechanistically required for HATU-mediated coupling with an amine hydrochloride salt:

-

Equivalent 1: Neutralizes the hydrochloride salt of the azetidine.

-

Equivalent 2: Deprotonates the carboxylic acid, facilitating its reaction with HATU.[2]

-

Equivalent 3: Scavenges the proton released during the final amide bond formation.

A slight excess of base is often used to ensure the reaction goes to completion.

Detailed Experimental Protocol: N-Acylation with Benzoic Acid

This protocol describes the coupling of 2-(Azetidin-3-yl)ethan-1-ol hydrochloride with benzoic acid as a model substrate.

Materials:

-

2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzoic Acid (1.1 eq).

-

Solvent Addition: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

-

Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) and DIPEA (3.5 eq) to the solution. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step forms the active ester.[3]

-

Amine Addition: Add 2-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure amide product, (3-(2-hydroxyethyl)azetidin-1-yl)(phenyl)methanone.

Workflow Visualization: N-Acylation

Sources

Scale-Up Synthesis of 2-(Azetidin-3-yl)ethan-1-ol Hydrochloride: An Application Note and Protocol

Introduction

The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] Specifically, 2-(azetidin-3-yl)ethan-1-ol and its derivatives serve as crucial building blocks in the synthesis of a variety of pharmacologically active agents. The inherent ring strain of the four-membered azetidine ring, intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity that can be exploited for precise ligand-receptor interactions.[1]

This application note provides a comprehensive guide for the scale-up synthesis of 2-(azetidin-3-yl)ethan-1-ol hydrochloride. The presented synthetic strategy is designed for robustness, scalability, and efficiency, addressing the common challenges associated with the synthesis of functionalized azetidines. We will delve into the rationale behind the choice of reagents and reaction conditions, providing a detailed, step-by-step protocol suitable for implementation in a drug development or manufacturing setting.

Synthetic Strategy Overview

The overall synthetic approach commences with the commercially available N-Boc-azetidin-3-one and proceeds through three key stages:

-

Chain Elongation via Horner-Wadsworth-Emmons (HWE) Reaction: Introduction of a two-carbon chain at the 3-position of the azetidine ring.

-

Ester Reduction: Conversion of the acetate intermediate to the desired primary alcohol.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

This strategy is advantageous for scale-up due to the generally high-yielding nature of the reactions and the crystalline nature of the final product, which facilitates purification.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of α,β-unsaturated esters from ketones.[2] In this step, N-Boc-azetidin-3-one is reacted with a phosphonate ylide to introduce the desired two-carbon chain.

Reaction Scheme:

Protocol:

-

Reactor Setup: A suitable multi-neck reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Base Addition: Sodium hydride (60% dispersion in mineral oil) is carefully added to the THF at 0-5 °C. Safety Note: Sodium hydride is a highly reactive and flammable solid. Handle under an inert atmosphere and add portion-wise to control the initial exotherm and hydrogen evolution.

-

Ylide Formation: Triethyl phosphonoacetate is added dropwise to the sodium hydride suspension at a rate that maintains the internal temperature below 10 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating complete ylide formation.

-

Ketone Addition: A solution of N-Boc-azetidin-3-one in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC) until completion.

-